Efetozole
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Overview
Description
EFETOZOLE is a chemical compound with the molecular formula C12H14N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its imidazole ring, which is a common feature in many biologically active molecules .
Preparation Methods
The synthesis of EFETOZOLE involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce costs .
Chemical Reactions Analysis
EFETOZOLE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Scientific Research Applications
EFETOZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of EFETOZOLE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the binding of this compound to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
EFETOZOLE can be compared with other imidazole-based compounds, such as ketoconazole and miconazole. While all these compounds share the imidazole ring, this compound is unique in its specific substitutions and functional groups, which confer different biological activities and chemical properties. This uniqueness makes this compound a valuable compound for specific applications where other imidazole derivatives may not be as effective .
Properties
CAS No. |
99500-54-6 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methyl-1-(1-phenylethyl)imidazole |
InChI |
InChI=1S/C12H14N2/c1-10(12-6-4-3-5-7-12)14-9-8-13-11(14)2/h3-10H,1-2H3 |
InChI Key |
CILDGVODBJAMGO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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